3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring with a carbaldehyde functional group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(difluoromethoxy)benzohydrazide with an appropriate aldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,2,4-oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)phenylacetic acid: Another compound with a difluoromethoxy group, used in similar applications.
Trifluoromethyl ethers: Compounds with a trifluoromethoxy group, known for their stability and lipophilicity.
Difluoromethylated compounds: These compounds share the difluoromethyl group and are used in pharmaceutical and agrochemical research.
Uniqueness
3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the combination of the difluoromethoxy group and the 1,2,4-oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H6F2N2O3 |
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Molecular Weight |
240.16 g/mol |
IUPAC Name |
3-[3-(difluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O3/c11-10(12)16-7-3-1-2-6(4-7)9-13-8(5-15)17-14-9/h1-5,10H |
InChI Key |
GWCVHQGMXJBRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NOC(=N2)C=O |
Origin of Product |
United States |
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